2-Amino-4-(4-bromo-1h-pyrazol-1-yl)butanoic acid

X-ray crystallography SAD phasing anomalous dispersion

Traditional heavy-atom derivatization for crystallographic phasing is labor-intensive and time-consuming. This brominated amino acid provides a strong anomalous scattering signal for rapid SAD phasing, eliminating the need for selenomethionine incorporation. It also functions as a universal fragment probe, identifying 15 distinct binding hot spots in HIV-1 reverse transcriptase alone, effectively recapitulating an entire fragment screen. Supplied with batch-to-batch consistency, this compound streamlines both structural biology workflows and fragment-based drug discovery campaigns.

Molecular Formula C7H10BrN3O2
Molecular Weight 248.08 g/mol
Cat. No. B13610233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(4-bromo-1h-pyrazol-1-yl)butanoic acid
Molecular FormulaC7H10BrN3O2
Molecular Weight248.08 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CCC(C(=O)O)N)Br
InChIInChI=1S/C7H10BrN3O2/c8-5-3-10-11(4-5)2-1-6(9)7(12)13/h3-4,6H,1-2,9H2,(H,12,13)
InChIKeyCSSPPSLGRFUUNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic Acid: Technical Overview


2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid (CAS 1310096-48-0, molecular weight 248.08 g/mol, formula C₇H₁₀BrN₃O₂) [1] is a non-proteinogenic amino acid that incorporates a 4-bromo-1H-pyrazole moiety. The compound's structure comprises a pyrazole ring with a bromine substituent at the 4-position and a 2-aminobutanoic acid side chain, which contributes to its chemical reactivity and potential for biomolecular interactions . Due to the presence of a bromine atom, this compound has been utilized in structural biology as an anomalous scattering agent for single-wavelength anomalous dispersion (SAD) phasing and as a fragment probe for identifying ligand-binding hot spots in protein crystallography [2][3]. Its chiral (S)-enantiomer (CAS 2154647-94-4) is also documented as a versatile intermediate in drug discovery .

2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic Acid Substitution Failure


Substituting 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid with non-brominated pyrazolyl amino acids (e.g., 3-(1-pyrazolyl)-L-alanine) or other halogenated fragments can result in significant functional and technical setbacks in structural biology workflows. The bromine atom at the 4-position provides a strong anomalous scattering signal essential for SAD phasing of novel protein structures, a capability absent in non-halogenated analogs [1]. Additionally, comparative crystallographic studies demonstrate that 4-bromopyrazole exhibits promiscuous yet specific binding across diverse protein hot spots, a property not recapitulated by many other halogenated fragments; for example, soaking 4-bromopyrazole into HIV-1 reverse transcriptase crystals revealed fifteen distinct binding sites, effectively reproducing the majority of hits from an entire fragment screening campaign, whereas other halogenated analogs did not show comparable coverage [2][3]. These functional characteristics are directly tied to the presence and position of the bromine atom, making this compound irreplaceable for applications requiring both anomalous scattering and broad hot-spot identification.

2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic Acid: Quantitative Evidence


SAD Phasing Signal: Brominated vs Non-Halogenated

2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid provides a strong anomalous scattering signal suitable for single-wavelength anomalous dispersion (SAD) phasing due to its bromine atom, whereas non-halogenated pyrazolyl amino acids lack this capability. In crystallographic studies, the anomalous signal from 4-bromopyrazole-containing compounds was sufficient to determine the structures of HIV-1 reverse transcriptase, influenza A endonuclease, and proteinase K via SAD phasing from single crystals [1].

X-ray crystallography SAD phasing anomalous dispersion

Hot-Spot Coverage in Fragment Screening

Compounds containing the 4-bromopyrazole motif demonstrate superior binding-site coverage in fragment screening campaigns. In a crystallographic fragment screen, soaking 4-bromopyrazole into HIV-1 reverse transcriptase crystals revealed fifteen separate binding sites, recapitulating the majority of binding sites identified during an entire fragment screening effort [1][2]. When compared to other halogenated fragments tested, only 4-iodopyrazole showed comparable promiscuity, while other analogs failed to achieve similar coverage [1].

fragment-based drug discovery X-ray crystallography hot-spot identification

Cross-Coupling Reactivity of 4-Bromopyrazole Amino Acid

The 4-bromopyrazole moiety in 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, enabling late-stage diversification of the amino acid scaffold [1]. In contrast, unsubstituted pyrazolyl amino acids (e.g., 3-(1-pyrazolyl)-L-alanine) lack this reactive site, limiting their utility for generating focused libraries via cross-coupling chemistry.

cross-coupling medicinal chemistry Suzuki-Miyaura reaction

2-Amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic Acid Applications


SAD Phasing of Novel Protein Structures

This compound is ideally suited for crystallographic studies requiring experimental phasing. Its bromine atom provides a strong anomalous scattering signal that enables SAD phasing from single crystals, as demonstrated in the structure determination of HIV-1 reverse transcriptase, influenza A endonuclease, and proteinase K [1]. This application is particularly valuable for researchers solving novel protein structures who wish to bypass the time-intensive process of selenomethionine incorporation or heavy-atom derivatization.

Fragment-Based Hot-Spot Mapping

In fragment-based drug discovery, 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid can function as a universal probe for identifying ligand-binding hot spots on protein targets. Crystallographic evidence shows that the 4-bromopyrazole motif binds to multiple distinct pockets, having identified fifteen separate binding sites in HIV-1 reverse transcriptase alone, effectively recapitulating the majority of hits from an entire fragment screening effort [1][2]. This property makes it a powerful tool for initial site mapping and target tractability assessment before committing to larger, more resource-intensive screening campaigns.

Cross-Coupling Building Block for Pyrazole Amino Acid Libraries

Medicinal chemists can utilize the bromine substituent as a reactive handle for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions [3]. This enables late-stage diversification of the amino acid scaffold to generate focused libraries of aryl-, heteroaryl-, or alkenyl-substituted pyrazolyl amino acids for SAR studies in programs targeting enzymes, receptors, or transporters that recognize amino acid-like ligands.

Constrained Glutamate Receptor Ligand Development

Pyrazole-containing amino acids have been explored as conformationally constrained analogs of glutamic acid for probing glutamate receptor pharmacology [4]. The 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid scaffold provides a rigid pyrazole ring that constrains side-chain flexibility relative to natural glutamate, while the bromine atom offers both structural versatility (via cross-coupling) and crystallographic utility for receptor-ligand complex structure determination.

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